molecular formula C6H6BrN3O B12840408 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one

1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one

Cat. No.: B12840408
M. Wt: 216.04 g/mol
InChI Key: FKRBHDCPAASGIB-UHFFFAOYSA-N
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Description

1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a bromine atom, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by a condensation reaction with ethanone. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated products.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials,

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

1-(3-amino-6-bromopyrazin-2-yl)ethanone

InChI

InChI=1S/C6H6BrN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9)

InChI Key

FKRBHDCPAASGIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CN=C1N)Br

Origin of Product

United States

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